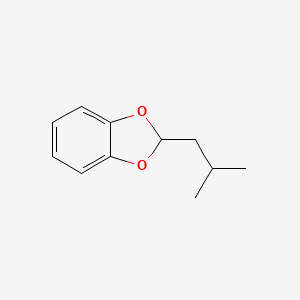2-(2-Methylpropyl)-2H-1,3-benzodioxole
CAS No.: 922524-33-2
Cat. No.: VC18996340
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922524-33-2 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 2-(2-methylpropyl)-1,3-benzodioxole |
| Standard InChI | InChI=1S/C11H14O2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8,11H,7H2,1-2H3 |
| Standard InChI Key | QSPFJJQGKCMEBY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1OC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(2-Methylpropyl)-2H-1,3-benzodioxole belongs to the benzodioxole class, featuring a benzene ring fused to a 1,3-dioxole moiety. The isobutyl substituent at position 2 introduces steric bulk and enhances lipophilicity. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 922524-33-2 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| IUPAC Name | 2-(2-methylpropyl)-1,3-benzodioxole | |
| SMILES | CC(C)CC1OC2=CC=CC=C2O1 |
Spectral Data
-
NMR: The ¹H NMR spectrum (DMSO-d₆) shows signals for the isobutyl group (δ 1.0–1.2 ppm, methyl protons) and aromatic protons (δ 6.8–7.2 ppm) .
-
Mass Spectrometry: HRMS confirms a molecular ion peak at m/z 178.0994 (calculated for C₁₁H₁₄O₂) .
Synthesis and Industrial Preparation
Synthetic Pathways
While no direct synthesis is documented, analogous benzodioxoles are synthesized via:
-
Continuous Acylation: A recyclable heterogeneous catalyst enables efficient acylation of 1,3-benzodioxole precursors, achieving 13.0 g product/g catalyst productivity.
-
Halogen Displacement: Reactions between catechol derivatives and dihalomethanes under basic conditions, as seen in 1,3-benzodioxole synthesis .
Optimization Challenges
Traditional batch methods face low yields (<5%) due to oily intermediates and reliance on silica-gel chromatography . Continuous processes mitigate these issues, enhancing selectivity and scalability.
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| logP (XLogP3-AA) | 3.5 | |
| Rotatable Bonds | 2 | |
| Polar Surface Area | 18.5 Ų | |
| Hydrogen Bond Acceptors | 2 |
Solubility and Stability
-
Water Solubility: Predicted LogSw = -3.78 (highly lipophilic) .
-
Stability: Benign under standard storage conditions (4°C, inert atmosphere).
Applications in Drug Discovery
Screening Libraries
-
Target Identification: Included in ChemDiv’s TIPS Library (27,612 compounds) for phenotypic screening .
-
Lead Optimization: The isobutyl group’s stereoelectronic properties make it a candidate for fragment-based drug design .
Industrial Relevance
-
Scalable Synthesis: Continuous-flow methodologies reduce reaction times from hours to minutes, critical for high-throughput production.
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.
-
GC-MS: Electron ionization (70 eV) yields characteristic fragments at m/z 91 (tropylium ion) and 135 (benzodioxole ring) .
Spectroscopic Techniques
Future Directions
Research Priorities
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.
-
SAR Exploration: Modify the isobutyl chain to enhance COX-2 selectivity or aqueous solubility .
Technological Integration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume